methyl 6-bromo-2H-chromene-8-carboxylate
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Overview
Description
Methyl 6-bromo-2H-chromene-8-carboxylate is a chemical compound belonging to the chromene family, which is known for its diverse biological and pharmacological properties. Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocycles that have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a carboxylate group in the structure of this compound makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2H-chromene-8-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method is the bromination of 2H-chromene-8-carboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting 6-bromo-2H-chromene-8-carboxylic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromene ring can undergo oxidation to form quinone derivatives.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted chromenes depending on the nucleophile used.
Oxidation Reactions: Products include quinone derivatives of chromenes.
Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylate group.
Scientific Research Applications
Methyl 6-bromo-2H-chromene-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-bromo-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate: Similar in structure but with a methoxy group at the 8-position instead of a carboxylate group.
Methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate: Similar in structure but with a chlorine atom at the 6-position instead of a bromine atom.
Uniqueness
Methyl 6-bromo-2H-chromene-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H9BrO3 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h2-3,5-6H,4H2,1H3 |
InChI Key |
CKDULINQQLDEHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC=C2)Br |
Origin of Product |
United States |
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